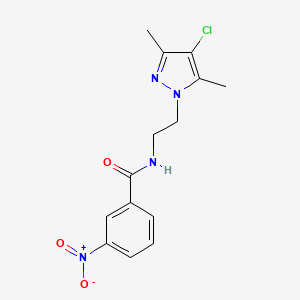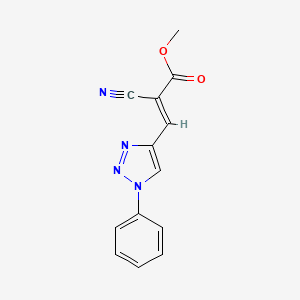![molecular formula C23H23N3O3S B2867910 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide CAS No. 899911-53-6](/img/structure/B2867910.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying the compound’s stability under various conditions .Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Agents
The synthesis and evaluation of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have shown potential antimicrobial and hemolytic activity. A series of these compounds were synthesized, and their spectral characterization confirmed successful synthesis. Screening for antimicrobial and hemolytic activity revealed that most compounds were active against selected microbial species to varying extents relative to reference standards. One compound, in particular, demonstrated the most significant activity against the panel of microbes, suggesting these derivatives' potential for further biological screening and application trials, except for one compound showing higher cytotoxicity (A. Rehman et al., 2016).
Anti-diabetic Agents
A study aimed at synthesizing a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides to evaluate their anti-diabetic potentials found that the synthesized compounds displayed weak to moderate inhibitory activities against α-glucosidase enzyme. The compounds' IC50 values were compared to acarbose, a reference standard, indicating these compounds as potential therapeutic entrants for type-2 diabetes (M. Abbasi et al., 2023).
Valuable Antibacterial Agents
Research investigating the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety resulted in the synthesis of compounds exhibiting potent therapeutic potential against various Gram-negative and Gram-positive strains. This study demonstrates the potential of these synthesized compounds as valuable antibacterial agents, highlighting the significant role of benzodioxane moiety in antibacterial activity (M. Abbasi et al., 2016).
α-Glucosidase and Acetylcholinesterase Inhibitors
Another study focused on investigating the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), revealing substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. The results, supported by in silico molecular docking, suggest the potential use of these compounds in managing diseases related to these enzymes (M. Abbasi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-20(24-17-8-9-18-19(14-17)29-13-12-28-18)15-30-22-21(16-6-2-1-3-7-16)25-23(26-22)10-4-5-11-23/h1-3,6-9,14H,4-5,10-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAWGHSSMQRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2867829.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2867830.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2867834.png)

![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)



![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2867844.png)
![(3-Fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2867846.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate](/img/structure/B2867847.png)
![1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2867850.png)